4-(羟甲基)吡咯烷-3-醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

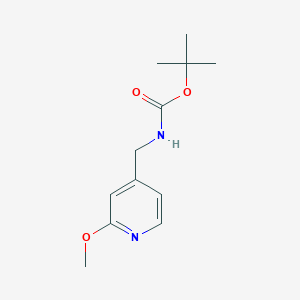

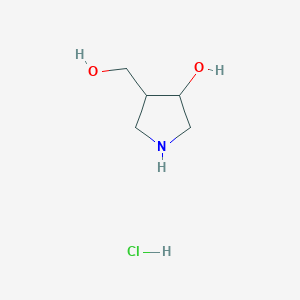

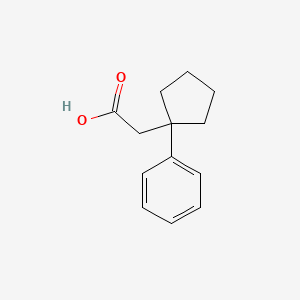

4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 and a molecular weight of 153.61 . It is a useful intermediate for the synthesis of various bioactive molecules .

Synthesis Analysis

The compound has been synthesized in a 51% overall yield by a 1,3-dipolar cycloaddition reaction from the dipolarophile, (E)-3-benzyloxypropenoyl-(2‘S)-bornane-10,2-sultam (5), and the achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine (6), without using chromatography and the subsequent reduction with LAH and catalytic hydrogenation .Molecular Structure Analysis

The molecular structure of 4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is characterized by a pyrrolidine ring with a hydroxymethyl group attached . The pyrrolidine ring is a five-membered nitrogen heterocycle .Chemical Reactions Analysis

The synthesis of 4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride involves a 1,3-dipolar cycloaddition reaction, which is a type of pericyclic reaction .科学研究应用

Synthesis of Bioactive Molecules

4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride: serves as a versatile intermediate in the synthesis of various bioactive molecules. Its utility in asymmetric 1,3-dipolar cycloaddition reactions allows for the production of compounds with potential therapeutic effects .

Nucleoside Analogs Production

This compound is pivotal in the creation of novel nucleoside analogs. These analogs, where the nucleobase is linked to the nitrogen of the iminosugar via a 1-oxoethane-1,2-diyl group, are significant for their potential bioactivity and as building blocks for modified oligonucleotides .

Antimetabolites for Cancer Treatment

The synthesis of azanucleosides, a class of analogs that act as antimetabolites, is another application. These compounds have shown different and significant biological activities, including the potential for treating various cancers .

Oligonucleotide Synthesis

4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride: is used in the preparation of short oligonucleotide sequences. It allows for the orthogonal protection of hydroxy functionalities, which is crucial for the phosphoramidite method of oligonucleotide synthesis .

Enzyme Inhibitors

The compound is integral in the synthesis of potent inhibitors of human purine nucleoside phosphorylase, which are currently in clinical trials for the treatment of T- and B-cell cancers, as well as a variety of autoimmune diseases .

Stereoselective Synthesis

It is used in stereoselective cyclization of acyclic intermediates, which is a key step in the synthesis of certain iminosugars. These sugars are important for the subsequent insertion of nucleobases in the development of therapeutic agents .

作用机制

Target of Action

Pyrrolidine derivatives have been reported to interact with various biological targets, including receptors and enzymes

Mode of Action

It’s known that the pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been found to influence various biochemical pathways, depending on their specific structure and target .

Result of Action

It’s known that pyrrolidine derivatives can have various biological activities, depending on their specific structure and target .

属性

IUPAC Name |

4-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c7-3-4-1-6-2-5(4)8;/h4-8H,1-3H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKQZDCFEDEAAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2896361.png)

![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B2896367.png)

![2-(3-(4-fluorophenoxy)propyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2896369.png)

![2-(Benzylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2896378.png)

![1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B2896381.png)

![3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline](/img/structure/B2896383.png)